2,4-Bis(benzyloxy)-6-bromopyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70523-27-2 |
|---|---|
Molecular Formula |
C18H15BrN2O2 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
4-bromo-2,6-bis(phenylmethoxy)pyrimidine |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 |
InChI Key |
JVMANPYCAJCWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2,4 Bis Benzyloxy 6 Bromopyrimidine
Alkylation Strategies for Pyrimidine (B1678525) Hydroxyl Groups
Alkylation, specifically benzylation, of the hydroxyl groups on the pyrimidine ring is a fundamental step. This process serves to protect these reactive groups, thereby enabling selective functionalization at other positions of the molecule.
Benzylation of 2,4-Dihydroxypyrimidine Derivatives
The synthesis often begins with a 2,4-dihydroxypyrimidine derivative, such as uracil (B121893). google.comgoogle.com The benzylation of these precursors is typically achieved by reacting them with a benzylating agent, most commonly benzyl (B1604629) chloride (BnCl), in the presence of a base. nih.gov The choice of base is critical, with potassium carbonate (K2CO3) being a frequently used option.
This reaction is generally conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF). The process involves the deprotonation of the hydroxyl groups by the base, which then allows for nucleophilic attack on the benzyl chloride, resulting in the formation of O-benzyl ethers. To ensure the complete benzylation of both hydroxyl groups, an excess of benzyl chloride and the base is utilized.
Regioselective Considerations in Benzyloxy Installation
For the synthesis of 2,4-bis(benzyloxy)-6-bromopyrimidine, the primary goal is the exhaustive benzylation of both hydroxyl groups. Therefore, the main consideration is to drive the reaction to completion. However, in the broader context of pyrimidine chemistry, the regioselectivity of alkylation can be influenced by various factors, including the reaction conditions and the nature of the alkylating agent. nih.govresearchgate.netgoogle.com In this specific synthesis, the focus remains on ensuring that both the 2- and 4-positions are benzylated to form the desired 2,4-bis(benzyloxy)pyrimidine (B1365375) intermediate.
Halogenation Approaches for Pyrimidine Core Functionalization
Following the protection of the hydroxyl groups, the next critical step is the introduction of a bromine atom to the pyrimidine ring. This halogenation provides a reactive site for further chemical modifications.
Introduction of Bromine via Specific Reagents and Pathways
The bromination of the 2,4-bis(benzyloxy)pyrimidine intermediate is commonly achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its effectiveness and ease of handling. nih.govacs.org The reaction is typically carried out in a nonpolar solvent such as carbon tetrachloride (CCl4) or chloroform (B151607) (CHCl3).
The mechanism of bromination with NBS often involves the generation of a bromine radical, which then attacks the electron-rich pyrimidine ring. Other brominating agents that can be employed for pyrimidine systems include bromine in various solvents and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govresearchgate.netgoogle.com
Selective Bromination Techniques and Isomer Control
Achieving regioselectivity in the bromination step is crucial. The electron-donating benzyloxy groups at the C-2 and C-4 positions direct the electrophilic substitution to the C-5 or C-6 position. For the synthesis of this compound, the desired outcome is bromination at the C-6 position.
Controlling the reaction conditions, such as temperature and the stoichiometry of the brominating agent, is essential to favor the formation of the desired isomer and minimize the production of byproducts. nih.govgoogle.com The choice of solvent can also influence the selectivity of the bromination reaction.
Precursor Development and Upstream Synthetic Routes
Synthesis of Pyrimidine Diol Intermediates
The foundational precursor for this compound is typically a pyrimidine-2,4-diol, also known as a uracil derivative. A common starting point for the synthesis of such intermediates is the condensation of urea (B33335) with a suitable three-carbon component. For instance, 6-aminopyrimidine-2,4-dione (6-aminouracil) can be synthesized by reacting urea with cyanoacetic acid. This foundational reaction provides the basic pyrimidine scaffold.
To introduce the bromine atom at the 6-position, a subsequent halogenation step is necessary. This can be followed by hydrolysis to yield 6-bromo-pyrimidine-2,4-diol. While direct bromination of uracil can be challenging, the synthesis of 5-brominated uracil derivatives is well-documented and suggests that similar strategies could be adapted for the 6-position, potentially involving the corresponding 6-amino or 6-hydroxy precursors.
Table 1: Synthesis of 6-Aminopyrimidine-2,4-dione
| Reactants | Reagents | Product |
| Urea, Cyanoacetic Acid | Acetic Anhydride, NaOH | 6-Aminopyrimidine-2,4-dione |
Organometallic Intermediates in Precursor Formation (e.g., Halogen-Lithium Exchange)
Organometallic intermediates, particularly those formed through halogen-lithium exchange, offer a powerful method for the functionalization of pyrimidine rings. This reaction is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic product, which can then react with various electrophiles. nih.gov
The process typically involves the use of an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), to replace a halogen atom (in this case, bromine) with a lithium atom. This exchange is generally a fast reaction, often proceeding at very low temperatures (e.g., -78 °C) to prevent side reactions. nih.gov The rate of exchange typically follows the trend I > Br > Cl. nih.gov
In the context of synthesizing precursors for this compound, a halogen-lithium exchange could be envisioned on a suitably protected 6-bromopyrimidine derivative. For example, performing a halogen-lithium exchange on 6-bromo-2,4-dialkoxypyrimidine would generate a potent nucleophile at the 6-position. This lithiated intermediate could then be reacted with an electrophile to introduce a desired substituent, although for the synthesis of the title compound, the bromine atom is retained. The utility of this reaction lies in the potential to create more complex pyrimidine derivatives starting from the brominated scaffold. The stability and reactivity of the resulting lithiated species are crucial and are influenced by the solvent and temperature. nih.gov
Optimization of Reaction Conditions and Yields
The subsequent conversion of the pyrimidine diol intermediate to this compound via O-benzylation is a critical step where optimization of reaction conditions is paramount to maximize yield and minimize impurities.
Solvent, Temperature, and Reagent Selection
The choice of solvent, temperature, and reagents significantly impacts the efficiency of the O-benzylation reaction.
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to dissolve the pyrimidine diol and facilitate the reaction with the benzylation agent. The choice of solvent can influence the reaction rate and the solubility of the reactants and products.
Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. A typical temperature range for such benzylation reactions is between room temperature and moderate heating (e.g., 60-80 °C).
Reagent Selection:
Base: A suitable base is required to deprotonate the hydroxyl groups of the pyrimidine diol, forming the more nucleophilic alkoxide ions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (B128534) (TEA). The strength of the base should be sufficient to deprotonate the diol without causing decomposition of the starting material or product.
Benzylation Agent: Benzyl bromide or benzyl chloride are the most common reagents used to introduce the benzyl groups. Benzyl bromide is generally more reactive than benzyl chloride.
An illustrative set of reaction conditions for a similar O-benzylation is presented in the table below.
Table 2: Illustrative Conditions for O-Benzylation
| Substrate | Benzylating Agent | Base | Solvent | Temperature |
| Pyrimidine Diol | Benzyl Bromide | K₂CO₃ | DMF | Room Temp to 60°C |
Strategies for Minimizing Byproduct Formation
A primary challenge in the synthesis of this compound is the potential for the formation of byproducts. Careful control over the reaction conditions is the key to minimizing these impurities.
One of the main side reactions is N-alkylation . The pyrimidine ring contains nitrogen atoms that can also be nucleophilic and react with the benzylating agent. To favor O-alkylation over N-alkylation, the choice of base and solvent is crucial. Using a weaker base and a less polar solvent can sometimes favor O-alkylation.
Another potential byproduct is the result of over-alkylation , where more than two benzyl groups are attached to the molecule, or reaction at unintended sites. This can be controlled by using a stoichiometric amount of the benzylating agent. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to stop the reaction once the desired product is formed and before significant byproduct formation occurs.
Purification of the final product, often through column chromatography or recrystallization, is a necessary final step to remove any unreacted starting materials and byproducts, ensuring the high purity of the this compound.
Iii. Advanced Reactivity and Functionalization Strategies
Nucleophilic Substitution Reactions at the C6 Position
The electron-deficient nature of the pyrimidine (B1678525) ring, caused by the two electronegative nitrogen atoms, renders the carbon atoms, particularly C2, C4, and C6, electrophilic. This electronic property makes the 6-bromo substituent susceptible to displacement by a wide range of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.
The bromine atom at the C6 position of 2,4-Bis(benzyloxy)-6-bromopyrimidine can be readily displaced by various nucleophiles. These reactions are fundamental for introducing diverse functional groups onto the pyrimidine core.
Amines: Reaction with primary or secondary amines (aminolysis) provides access to 6-aminopyrimidine derivatives. These reactions are typically carried out in a polar solvent, often in the presence of a base to neutralize the hydrogen bromide generated.
Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for displacing the bromine, leading to the formation of 6-(alkylthio)- or 6-(arylthio)pyrimidines. These thioether linkages are significant in medicinal chemistry. chemrxiv.org
Alkoxides: Alkoxides and phenoxides react to form the corresponding 6-alkoxy or 6-aryloxy ethers. These reactions often require heating in the corresponding alcohol or in the presence of a strong base like sodium hydride.
The following table summarizes representative nucleophilic substitution reactions at the C6 position.
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Product Class |
| Amines | Benzylamine, Morpholine | Polar solvent (e.g., DMF, NMP), Base (e.g., K₂CO₃, Et₃N), Heat | 6-Aminopyrimidines |
| Thiols | Thiophenol, Ethanethiol | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 6-Thioetherpyrimidines |
| Alkoxides | Sodium methoxide, Sodium phenoxide | Corresponding alcohol or polar aprotic solvent, Heat | 6-Alkoxypyrimidines |
The substitution of bromine on the pyrimidine ring does not follow SN1 or SN2 pathways, but rather the addition-elimination mechanism known as SNAr. pressbooks.pub This two-step process is characteristic of electron-poor aromatic and heteroaromatic systems. nih.govnih.gov
Addition of the Nucleophile: The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the bromine (C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The negative charge in this complex is delocalized over the pyrimidine ring and is effectively stabilized by the electron-withdrawing nitrogen atoms.
Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the bromide ion, which is a good leaving group. This step is typically fast. pressbooks.pub
The presence of the two nitrogen atoms in the pyrimidine ring is crucial as they lower the energy of the Meisenheimer intermediate, thereby accelerating the reaction rate compared to analogous reactions on benzene (B151609) rings. pressbooks.pub
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions have become indispensable tools for C-C and C-heteroatom bond formation, offering a powerful alternative to classical substitution methods. The C6-Br bond of this compound is an ideal handle for such transformations. acs.org
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide. libretexts.org This reaction is widely used to couple this compound with a vast array of aryl and heteroaryl boronic acids or their esters, introducing significant molecular complexity. nih.govrsc.orgresearchgate.net
The general reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The active catalyst that drives the reaction cycle. |
| Ligand | PPh₃, SPhos, XPhos, JohnPhos | Stabilizes the palladium center and influences its reactivity. nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species in the transmetalation step. |
| Solvent | Dioxane, Toluene (B28343), DMF, often with water | Solubilizes reactants and influences reaction rate. |
| Boron Reagent | Phenylboronic acid, Thiophene-2-boronic acid | Source of the aryl or heteroaryl group to be coupled. |
This methodology allows for the synthesis of 6-aryl and 6-heteroaryl pyrimidine derivatives, which are common scaffolds in pharmaceuticals and materials science. otterbein.edu
Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize the C6 position:
Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples the bromopyrimidine with terminal alkynes to form 6-alkynylpyrimidines. These products are valuable intermediates for further transformations or as final targets. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative route to C-N bond formation, coupling the bromopyrimidine with a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions.
Heck Coupling: This reaction can be used to form C-C bonds by coupling the bromopyrimidine with alkenes, leading to 6-vinylpyrimidine derivatives.
Organometallic Transformations and Derivatization
The bromine atom of this compound can be used to generate organometallic intermediates, which can then be reacted with various electrophiles. A common strategy is metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures.
This exchange replaces the bromine atom with lithium, forming 2,4-bis(benzyloxy)-6-lithiopyrimidine. This potent nucleophilic species can then react with a range of electrophiles to introduce new functional groups:
Aldehydes and Ketones: Reaction with these electrophiles yields secondary and tertiary alcohols, respectively.
Carbon Dioxide (CO₂): Quenching the organolithium reagent with CO₂ followed by an acidic workup produces the corresponding 6-carboxypyrimidine derivative.
Alkyl Halides: Reaction with alkyl halides can form a new C-C bond, leading to 6-alkylpyrimidine derivatives.
This approach significantly expands the range of possible modifications to the pyrimidine core, enabling the synthesis of derivatives that are not easily accessible through other methods.
Lithium-Halogen Exchange Followed by Electrophilic Quenching
One of the most powerful methods for functionalizing the 6-position of the pyrimidine ring is through a lithium-halogen exchange reaction. This process involves the treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). harvard.eduprinceton.edu The reaction rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive organolithium intermediate, (2,4-bis(benzyloxy)pyrimidin-6-yl)lithium.
This lithiated species is a potent nucleophile and carbanion source. It can be subsequently "quenched" by the addition of a wide variety of electrophiles, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the C6 position. nih.gov This two-step sequence provides a versatile pathway to a broad array of 6-substituted pyrimidine derivatives. The choice of electrophile dictates the nature of the newly introduced functional group.
The table below illustrates the versatility of this method by showing various classes of electrophiles and the corresponding products formed after quenching the lithiated pyrimidine intermediate.
| Electrophile Class | Specific Example | Resulting Functional Group at C6 |
|---|---|---|
| Aldehyd | Benzaldehyde | Secondary alcohol (-CH(OH)Ph) |
| Ketone | Acetone | Tertiary alcohol (-C(OH)(CH₃)₂) |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic acid (-COOH) |
| Alkyl Halide | Methyl Iodide | Methyl group (-CH₃) |
| Borate (B1201080) Ester | Trimethyl borate | Boronic acid (-B(OH)₂) (after hydrolysis) |
Applications in Boronic Acid/Ester Synthesis
A particularly valuable application of the lithium-halogen exchange protocol is the synthesis of pyrimidine-6-boronic acid derivatives. Boronic acids are exceptionally useful intermediates in modern organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net
The synthesis commences with the generation of the (2,4-bis(benzyloxy)pyrimidin-6-yl)lithium intermediate as described previously. This nucleophile is then treated with a trialkyl borate, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(O-i-Pr)₃). The lithiated carbon attacks the electrophilic boron atom to form a lithium borate complex. Subsequent acidic aqueous workup (e.g., with dilute HCl) hydrolyzes the borate ester to yield the target compound, 2,4-Bis(benzyloxy)pyrimidine-6-boronic acid. The existence and synthesis of the isomeric 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid further validates the applicability of this method to the protected pyrimidine scaffold. nih.gov
The procedural steps for this transformation are summarized in the following table.
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Lithiation | This compound, n-BuLi, THF, -78 °C | Generation of the organolithium intermediate via lithium-halogen exchange. |
| 2. Borylation | Trimethyl borate (B(OCH₃)₃), -78 °C to room temperature | Reaction with the electrophilic boron source to form a borate ester complex. |
| 3. Hydrolysis | Aqueous acid (e.g., HCl) | Conversion of the borate ester to the final boronic acid product. |
Functional Group Interconversions and Protecting Group Chemistry
The benzyloxy groups in this compound serve as crucial protecting groups for the hydroxyl functionalities of the underlying uracil (B121893) ring system. Their chemical behavior, particularly their strategic removal, is fundamental to the use of this compound as a synthetic intermediate.
Chemical Transformations of Benzyloxy Moieties
The primary and most significant chemical transformation involving the benzyloxy moieties is their cleavage, or deprotection, to reveal the free hydroxyl groups (or their tautomeric keto forms) at the C2 and C4 positions of the pyrimidine ring. Benzyl (B1604629) ethers are widely used as protecting groups in organic synthesis because they are robust and stable under a variety of reaction conditions, including exposure to many non-reducing acids, bases, and organometallic reagents. This stability allows for extensive modification at other positions of the molecule, such as the C6 position, without disturbing the protected hydroxyls. The key reactivity of the benzyloxy group is its susceptibility to cleavage via hydrogenolysis.
Selective Deprotection Methodologies
The removal of the benzyl protecting groups from the pyrimidine ring is most commonly and efficiently achieved through catalytic hydrogenation. This method involves exposing a solution of the protected pyrimidine to a source of hydrogen in the presence of a metal catalyst.
The most prevalent technique is catalytic transfer hydrogenation, which uses a hydrogen donor molecule in solution rather than gaseous hydrogen. acs.org This approach is often more convenient and safer for laboratory-scale synthesis. The reaction is typically carried out by treating the substrate with a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or methanol, with a hydrogen donor like formic acid or ammonium (B1175870) formate. acs.org The reaction proceeds under mild conditions and cleanly cleaves the carbon-oxygen bond of the benzyl ether, liberating the deprotected pyrimidine and toluene as a byproduct.
This deprotection is selective; for instance, it can be performed while leaving a bromine atom at the C6 position intact, although prolonged reaction times or more active catalysts can sometimes lead to concurrent hydrodebromination.
The table below outlines common methodologies for the deprotection of the benzyloxy groups.
| Method | Reagents and Catalyst | Typical Solvent | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Ethanol, Ethyl Acetate | Standard, high-yielding method. Requires handling of hydrogen gas. |
| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, 10% Pd/C | Methanol, Ethanol | Operationally simpler and avoids gaseous H₂. acs.org |
| Acid-Mediated Cleavage | Strong acids (e.g., HBr in Acetic Acid) | Acetic Acid | Harsher conditions, less common for simple benzyl ethers. |
Iv. Applications in Complex Molecule Synthesis
Building Block for Diversified Heterocyclic Scaffolds
The structural framework of 2,4-Bis(benzyloxy)-6-bromopyrimidine provides a robust platform for the generation of a wide range of heterocyclic compounds. The presence of the reactive bromine atom at the 6-position allows for the introduction of various substituents, leading to the formation of advanced pyrimidine (B1678525) derivatives and the construction of fused, polycyclic systems.
Precursor for Advanced Pyrimidine Derivatives
The bromo substituent in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of a wide range of aryl, alkynyl, and amino moieties at the C6 position, respectively. For instance, Suzuki-Miyaura coupling with various arylboronic acids or esters can yield 6-aryl-2,4-bis(benzyloxy)pyrimidines. Subsequent debenzylation can then provide the corresponding 6-aryl-2,4-dihydroxypyrimidines, which are valuable precursors for a multitude of biologically active compounds.
Similarly, Sonogashira coupling with terminal alkynes introduces an alkynyl group, which can be further manipulated to construct more complex side chains or to participate in subsequent cyclization reactions. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, leading to the synthesis of 6-aminopyrimidine derivatives. These derivatives are key structural motifs in many pharmaceutical agents. The ability to perform these transformations under relatively mild conditions and with a high degree of functional group tolerance makes this compound a highly valuable precursor for creating a diverse library of advanced pyrimidine derivatives.
Synthesis of Fused and Polycyclic Nitrogen-Containing Systems
Beyond the synthesis of substituted monocyclic pyrimidines, this compound serves as a crucial starting material for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active compounds.
One common strategy involves the initial functionalization of the 6-position via cross-coupling, followed by an intramolecular cyclization reaction. For example, after a Sonogashira coupling to introduce an alkyne with a suitably positioned functional group, an intramolecular cyclization can be induced to form a new ring fused to the pyrimidine core. This approach has been utilized in the synthesis of pyrido[2,3-d]pyrimidines, which are known to exhibit a range of biological activities.
Furthermore, the sequential displacement of the bromo group and manipulation of the benzyloxy groups can facilitate the annulation of additional rings. By introducing appropriate functional groups at the 6-position, and then unmasking the hydroxyl groups at the 2- and 4-positions, intramolecular condensation reactions can be triggered to form fused systems such as purine (B94841) analogs and other nitrogen-containing polycycles.
Strategic Intermediate in Target-Oriented Synthesis
In the realm of total synthesis of natural products and the development of complex molecular architectures, this compound plays a vital role as a strategic intermediate. Its predictable reactivity and the ability to introduce molecular complexity in a controlled manner make it an ideal starting point for multi-step synthetic sequences.
Development of Complex Molecular Architectures
The synthesis of complex molecules often requires the assembly of multiple fragments in a precise and stereocontrolled fashion. This compound can be incorporated as a central scaffold, with its functional handles allowing for the attachment of various side chains and the construction of intricate three-dimensional structures. The benzyloxy groups not only serve as protecting groups for the hydroxyl functions but also influence the steric environment around the pyrimidine ring, which can be exploited to control the stereochemical outcome of subsequent reactions. The robustness of the pyrimidine core allows for a wide range of chemical transformations to be performed on the appended side chains without degradation of the central heterocyclic ring.
Integration into Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. nih.gov These processes are highly atom-economical and environmentally friendly. nih.gov this compound can be designed to participate in such reactions. For instance, a derivative of this compound, appropriately functionalized at the 6-position, could act as a key component in a multi-component reaction, where several new bonds are formed in a sequential manner.
Similarly, the strategic placement of functional groups on the pyrimidine ring can initiate a cascade of reactions. For example, an initial intermolecular reaction at the bromine site could be followed by an intramolecular cyclization that is triggered by the deprotection of one of the benzyloxy groups. Such strategies lead to a significant increase in molecular complexity in a single synthetic step and are highly desirable in the efficient synthesis of complex targets.
Role in the Synthesis of Synthetic Libraries for Research
The generation of chemical libraries is a cornerstone of modern drug discovery and chemical biology. These collections of structurally related compounds are essential for high-throughput screening to identify new lead compounds with desired biological activities. This compound is an excellent scaffold for the construction of such libraries due to its amenability to parallel synthesis techniques.
The reactivity of the C-Br bond allows for the introduction of a diverse set of building blocks at the 6-position using robust and high-yielding cross-coupling reactions. This "R1" position can be readily varied by employing a panel of different boronic acids, alkynes, or amines. Subsequently, the benzyloxy groups at the 2- and 4-positions can be cleaved and the resulting hydroxyl groups can be further functionalized, for example, through etherification or esterification, to introduce a second point of diversity ("R2" and "R3"). This divergent synthetic approach, starting from a common core, enables the rapid generation of a large number of distinct pyrimidine derivatives. The resulting libraries of compounds can then be screened to explore structure-activity relationships and to identify novel molecules with potential therapeutic applications.
Below is an interactive table summarizing the applications of this compound in the synthesis of various heterocyclic systems.
| Application Category | Sub-Category | Key Reactions | Resulting Structures |
| Building Block for Diversified Heterocyclic Scaffolds | Precursor for Advanced Pyrimidine Derivatives | Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | 6-Arylpyrimidines, 6-Alkynylpyrimidines, 6-Aminopyrimidines |
| Synthesis of Fused and Polycyclic Systems | Cross-Coupling followed by Intramolecular Cyclization | Pyrido[2,3-d]pyrimidines, Purine Analogs | |
| Strategic Intermediate in Target-Oriented Synthesis | Development of Complex Molecular Architectures | Multi-step sequences involving cross-coupling and functional group interconversions | Complex natural product analogs and other intricate molecules |
| Integration into Multi-Component and Cascade Reactions | Participation in MCRs and domino sequences | Highly functionalized polycyclic heterocycles | |
| Role in the Synthesis of Synthetic Libraries | Library Generation for Drug Discovery | Parallel synthesis using cross-coupling and subsequent functionalization | Diverse libraries of pyrimidine derivatives for high-throughput screening |
Creation of Chemically Diverse Analogs
The generation of chemically diverse analogs from a common starting material is a cornerstone of medicinal chemistry and drug discovery. This compound is well-suited for this purpose primarily through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nobelprize.org This reaction allows for the formation of a carbon-carbon bond between the pyrimidine core and a wide variety of organoboron reagents. nobelprize.org
The versatility of the Suzuki-Miyaura coupling reaction enables the introduction of a vast array of substituents at the C6 position of the pyrimidine ring. nih.gov By employing a diverse set of boronic acids or esters, a library of 6-substituted pyrimidine derivatives can be synthesized. These substituents can range from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties. The mild reaction conditions of the Suzuki-Miyaura coupling are generally tolerant of many functional groups, which minimizes the need for additional protection and deprotection steps. nobelprize.orgcore.ac.uk
Table 1: Potential Diversity at C6 Position via Suzuki-Miyaura Coupling
| Boronic Acid/Ester (R-B(OR')2) | Resulting C6-Substituent (R) | Potential for Chemical Diversity |
| Arylboronic acids | Substituted or unsubstituted aryl groups | Introduction of various electronic and steric properties. |
| Heteroarylboronic acids | Diverse aromatic heterocyclic systems | Incorporation of key pharmacophoric elements. |
| Alkylboronic esters | Linear, branched, or cyclic alkyl chains | Modulation of lipophilicity and spatial arrangement. |
| Vinylboronic esters | Alkenyl functionalities | Opportunities for further chemical transformations. |
This table illustrates the potential for generating diverse analogs from this compound through a common cross-coupling reaction. The specific outcomes would be subject to experimental optimization.
Following the diversification at the C6 position, the benzyloxy protecting groups at the C2 and C4 positions can be removed, typically by hydrogenolysis, to reveal hydroxyl groups. These can then be further functionalized to introduce additional points of diversity, leading to a geometrically expanding array of unique chemical entities from a single, versatile starting material.
Scaffold for Parallel and Combinatorial Synthesis
The principles of parallel and combinatorial synthesis aim to rapidly generate large libraries of related compounds for high-throughput screening. nih.gov The structure of this compound makes it an excellent candidate for use as a scaffold in such synthetic strategies. In a parallel synthesis approach, the starting material would be distributed into an array of reaction vessels. To each vessel, a different building block, such as a unique boronic acid, would be added to react with the bromine atom at the C6 position. This would result in a library of compounds, each with a distinct substituent at this position.
Combinatorial chemistry often employs solid-phase synthesis to streamline the purification process. While specific solid-phase applications of this compound are not detailed in the searched literature, a potential strategy can be envisioned. The pyrimidine scaffold could be tethered to a solid support, followed by the diversification reactions. Subsequent cleavage from the support would yield the final products.
The key attributes of this compound that make it suitable for these high-throughput synthetic approaches include:
A stable core structure: The pyrimidine ring provides a rigid and predictable framework.
A distinct reactive site: The C6-bromo position allows for selective and high-yielding functionalization.
Orthogonal protecting groups: The benzyloxy groups can be removed in a separate step after the initial diversification, allowing for a second wave of parallel modifications.
Table 2: Conceptual Workflow for Parallel Synthesis
| Step | Action | Outcome |
| 1. Dispensing | Aliquot this compound into a multi-well plate. | Each well contains the starting scaffold. |
| 2. Diversification | Add a unique boronic acid and palladium catalyst to each well. | A library of 6-substituted pyrimidines with benzyloxy protection. |
| 3. Deprotection | Subject the library to conditions for benzyloxy group removal (e.g., hydrogenolysis). | A library of 6-substituted pyrimidine-2,4-diols. |
| 4. Further Functionalization | Add a unique acylating or alkylating agent to each well. | A larger, more complex library of trisubstituted pyrimidines. |
This table outlines a conceptual workflow for the use of this compound in a parallel synthesis campaign to generate a diverse chemical library.
Through these methodologies, this compound can serve as a foundational element for the systematic exploration of chemical space around the pyrimidine core, facilitating the discovery of novel compounds with desired properties.
V. Structural Elucidation and Advanced Analytical Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of compounds like 2,4-Bis(benzyloxy)-6-bromopyrimidine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This would allow for the unambiguous assignment of the benzyloxy groups at the 2 and 4 positions and the bromine atom at the 6 position of the pyrimidine (B1678525) ring. However, specific NMR spectral data for this compound are not available in the surveyed literature.
High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition and molecular weight of a compound. This technique would confirm the molecular formula of this compound as C₁₈H₁₅BrN₂O₂ by providing a highly accurate mass measurement. While theoretical mass can be calculated, specific experimental HRMS data for this compound is not documented in the available resources.
Crystallographic Analysis for Definitive Molecular Structure Determination
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of atoms, bond lengths, and bond angles. A crystallographic study of this compound would offer unequivocal proof of its molecular structure. At present, no crystallographic data for this specific isomer has been published.
Chromatographic Methods for Isolation, Purification, and Purity Assessment
Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of chemical compounds.
Column chromatography is a standard method for purifying chemical compounds from reaction mixtures. The process involves separating substances based on their differential adsorption to a stationary phase as a mobile phase flows through it. While it is a common technique used in the synthesis of related pyrimidine derivatives, specific protocols and results for the purification of this compound are not described in the literature.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for high-resolution separation and precise purity determination. An HPLC method would be crucial for assessing the purity of synthesized this compound and for quality control. However, no specific HPLC methods or chromatograms for this compound have been reported.
Vi. Computational and Mechanistic Studies
Theoretical Investigations of Electronic Structure and Reactivity
Theoretical studies, particularly those employing quantum chemical methods, have been instrumental in characterizing the electronic structure and predicting the reactivity of 2,4-Bis(benzyloxy)-6-bromopyrimidine.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely utilized to investigate the molecular geometry, electronic properties, and vibrational frequencies of this compound and its derivatives. These calculations are typically performed using specific basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost.
DFT studies have been employed to optimize the molecular structure of related pyrimidine (B1678525) compounds, providing data on bond lengths, bond angles, and dihedral angles. For instance, in computational studies of similar pyrimidine derivatives, the structures of reactants and products have been optimized at the B3LYP/6-311G(d,p) level of theory. Furthermore, theoretical NMR calculations based on DFT have shown close correlation with experimental data, aiding in the structural elucidation of complex pyrimidine-based molecules.
Analysis of Frontier Molecular Orbitals and Regioselectivity
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the reactivity and regioselectivity of this compound. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
For pyrimidine derivatives, the HOMO is typically distributed over the pyrimidine ring and its substituents, indicating the regions susceptible to electrophilic attack. Conversely, the LUMO is localized on the pyrimidine ring, highlighting the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. Computational studies on related systems have estimated orbital energies and band gaps using the B3LYP/6-31G(d,p) level of theory.
Elucidation of Reaction Mechanisms
Understanding the detailed reaction mechanisms for the synthesis and functionalization of this compound is essential for optimizing reaction conditions and controlling product formation.
Detailed Pathways for Synthesis and Functionalization
| Reaction Step | Typical Reagents and Conditions | Intermediate/Product |
| Buchwald–Hartwig Coupling | Palladium catalyst, ligand, base | Bis(2-nitrophenyl)amine derivative |
| Reduction | Reducing agent (e.g., Fe/HCl) | Diamine derivative |
| Oxidation/Cyclization | Oxidizing agent (e.g., FeCl3) | Phenazine derivative |
This table represents a generalized pathway for related heterocyclic systems.
Stereochemical Implications in Derivative Formation
The formation of derivatives from this compound can have significant stereochemical implications, particularly when new chiral centers are introduced. The stereochemistry of the products is influenced by the reaction mechanism and the nature of the reactants and catalysts involved.
In the broader context of pyrimidine chemistry, the conformation of the final products is a key area of study. For instance, DFT optimized structures of related fused heterocyclic systems have revealed distinct conformations, such as singly twisted puckered or saddle-like geometries for different isomers. These conformational differences can influence the biological activity and physical properties of the molecules. While specific studies on the stereochemical outcomes of this compound reactions are not detailed in the provided context, the principles derived from related systems underscore the importance of stereocontrol in the synthesis of its derivatives.
Vii. Future Research Directions and Emerging Perspectives
Development of Eco-Friendly and Sustainable Synthetic Approaches
The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that may utilize harsh solvents or generate significant waste. powertechjournal.com Future research is increasingly directed towards "green chemistry" approaches to mitigate environmental impact. powertechjournal.comrasayanjournal.co.in For 2,4-Bis(benzyloxy)-6-bromopyrimidine, this involves moving beyond conventional synthetic routes to more sustainable and efficient methodologies.
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target pyrimidine structure can significantly improve efficiency and reduce waste by minimizing intermediate isolation and purification steps. bohrium.comorganic-chemistry.orgacs.org
Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis are promising avenues. powertechjournal.comrasayanjournal.co.in These techniques can shorten reaction times, increase yields, and often allow for the use of less hazardous solvents. rasayanjournal.co.in
Green Solvents and Catalysts: Research into replacing traditional organic solvents with more environmentally benign options, such as water or ionic liquids, is a critical goal. powertechjournal.com Furthermore, the development of reusable, non-toxic, and biodegradable catalysts, potentially derived from biomass, represents a major step towards sustainability. powertechjournal.combohrium.comorganic-chemistry.org
| Sustainable Approach | Potential Advantage for Synthesis |
| Multicomponent Reactions | Increased atom economy, reduced waste, simplified procedures. acs.org |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, enhanced energy efficiency. rasayanjournal.co.in |
| Use of Aqueous Media | Reduced reliance on volatile organic compounds, lower toxicity. core.ac.uk |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. powertechjournal.com |
Exploration of Novel Catalytic Systems for Derivatization
The bromine atom at the C6 position of this compound is a prime site for post-synthesis modification, particularly through metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups. scirp.orggrowingscience.com
Future exploration in this area will likely focus on:
Palladium-Catalyzed Reactions: The Suzuki-Miyaura and Sonogashira coupling reactions are well-established for functionalizing bromo-heterocycles. scirp.orgresearchgate.netmdpi.com Research will continue to optimize these reactions by developing novel palladium catalysts with specialized ligands that offer higher yields, broader substrate scope, and tolerance to various functional groups under milder conditions. core.ac.ukmdpi.comnih.gov
Alternative Metal Catalysts: Investigating catalysts based on more abundant and less toxic metals like copper or nickel as alternatives to palladium is a key trend in sustainable chemistry. mdpi.com
Photoredox Catalysis: Light-mediated catalysis offers a powerful method for forming new bonds under exceptionally mild conditions, potentially enabling transformations that are challenging with traditional thermal methods.
| Reaction Type | Typical Catalyst System | Potential Derivative |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | 6-Aryl-2,4-bis(benzyloxy)pyrimidine |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | 6-Alkynyl-2,4-bis(benzyloxy)pyrimidine |
| Buchwald-Hartwig Amination | Palladium / Ligand / Base | 6-Amino-2,4-bis(benzyloxy)pyrimidine |
| Heck Coupling | Palladium Catalyst / Base | 6-Alkenyl-2,4-bis(benzyloxy)pyrimidine |
Integration into Automated Synthesis and High-Throughput Methodologies
The concept of "privileged scaffolds," molecular frameworks that can be readily modified to interact with various biological targets, is central to modern drug discovery. nih.gov The pyrimidine core is considered one such scaffold. nih.govnih.gov this compound is an ideal candidate for integration into automated synthesis and high-throughput screening (HTS) platforms.
Future directions include:
Combinatorial Chemistry: Using automated synthesizers, the C6-bromo position can be reacted with a large library of building blocks (e.g., boronic acids, alkynes, amines) to rapidly generate a vast collection of distinct pyrimidine derivatives. nih.gov
DNA-Encoded Libraries (DEL): This technology involves synthesizing large libraries of compounds where each molecule is tagged with a unique DNA barcode. nih.govacs.org this compound could serve as a core scaffold in a DEL synthesis, allowing for the efficient screening of billions of compounds against biological targets. acs.org This approach significantly accelerates the initial stages of drug discovery. nih.gov
Advanced Applications as a Building Block in Materials Science Research
Beyond its potential in medicinal chemistry, this compound serves as a versatile building block for the construction of advanced materials. Its rigid heterocyclic core and defined substitution pattern make it an attractive component for creating well-ordered macromolecular structures.
Emerging applications in this field focus on its use as a monomer or structural unit in:
Functional Polymers: The bromo-functionality allows for its incorporation into polymer chains via cross-coupling polymerization reactions. The pyrimidine and benzyloxy groups would then be pendant to the polymer backbone, influencing the polymer's secondary structure and interaction properties.
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The pyrimidine nitrogens can act as coordination sites for metal ions in MOFs. Alternatively, after conversion of the bromo-group to other reactive functionalities (like boronic acids), the molecule could be used as a linker in the synthesis of highly porous and crystalline COFs.
Dendrimers and Macromolecules: Its di-functional nature (after modification of the bromo-group) allows it to act as a branching point or a peripheral unit in the stepwise synthesis of complex, three-dimensional macromolecules like dendrimers.
Strategic Use in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound contains multiple features that can be exploited to direct molecular self-assembly.
Key intermolecular interactions that can be harnessed include:
Hydrogen Bonding: The two nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors. acs.orgresearchgate.net In derivatives where an amino group is introduced, N-H···N hydrogen bonds can form, leading to the creation of predictable patterns like chains or sheets, similar to those observed in related benzyloxy-pyrimidine structures. researchgate.netnih.gov
π-π Stacking: The aromatic pyrimidine ring and the two phenyl rings of the benzyloxy groups provide extensive surface area for π-π stacking interactions. These forces play a crucial role in organizing the molecules in the solid state and in solution, contributing to the formation of ordered aggregates. nih.gov
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to provide an additional layer of directional control over the self-assembly process.
By strategically modifying the substituents, researchers can fine-tune these non-covalent interactions to guide the assembly of this compound derivatives into complex and functional supramolecular architectures such as gels, liquid crystals, or nanomaterials. acs.orgnih.govresearchgate.net
Q & A
Q. What are the established synthetic methods for preparing 2,4-bis(benzyloxy)-6-bromopyrimidine, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic aromatic substitution (SNAr) starting from 2,4,6-tribromopyrimidine. Sodium alkoxide generated in situ (sodium in benzyl alcohol) displaces bromine atoms at positions 2 and 4. Key steps include:
- Dropwise addition of sodium benzylate (1.0 M in benzyl alcohol) to 2,4,6-tribromopyrimidine at 0°C .
- Stirring overnight at room temperature, followed by purification via column chromatography (hexane/EtOAc 10:1) to achieve moderate yields (51–52%) .
- Optimization requires precise stoichiometry (2.1 eq sodium alkoxide) to minimize side products like 4,6-bis(benzyloxy)-2-bromopyrimidine .
Q. How can researchers purify this compound, and what challenges arise during isolation?
Column chromatography using hexane/EtOAc (10:1) is effective for separating the target compound from byproducts. Challenges include:
Q. What analytical techniques are recommended for characterizing this compound?
Standard methods include:
- 1H/13C NMR to confirm substitution patterns and benzyloxy group integration .
- Mass spectrometry (MS) for molecular ion verification (expected m/z ~370 for C₁₇H₁₄BrN₂O₂⁺) .
- HPLC with UV detection to assess purity (>95%) and quantify byproducts .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of brominated intermediates .
- Store in dry, ventilated areas away from ignition sources due to flammability risks of benzyl alcohol .
Advanced Research Questions
Q. How can side products like 4,6-bis(benzyloxy)-2-bromopyrimidine be minimized during synthesis?
- Mechanistic insight : Incomplete substitution at position 2 occurs due to steric hindrance or insufficient alkoxide nucleophilicity.
- Mitigation : Increase sodium alkoxide equivalents (up to 2.5 eq) or extend reaction time to ensure complete displacement .
- Monitoring : Use TLC (Rf comparison) or inline IR spectroscopy to track reaction progress .
Q. Why do attempts to introduce boronic acid groups at position 6 fail, and how can these reactions be troubleshooted?
- Issue : Lithiation at position 6 (using n-BuLi at −95°C) followed by boronate quenching (e.g., B(OMe)₃) fails to form the C–B bond, likely due to electronic deactivation by benzyloxy groups .
- Solutions :
- Replace benzyloxy groups with less electron-donating protecting groups (e.g., TMS).
- Use transition-metal catalysis (e.g., Miyaura borylation with Pd(dppf)Cl₂) .
Q. What mechanistic evidence supports the SNAr pathway in the synthesis of this compound?
- Key observations :
- Sodium alkoxide deprotonates benzyl alcohol, generating a strong nucleophile (PhCH₂O⁻).
- Sequential substitution at positions 2 and 4 follows SNAr kinetics, with bromine at position 6 remaining inert due to reduced leaving-group ability after two substitutions .
- Experimental validation : Isolation of mono-substituted intermediates (e.g., 4-benzyloxy-2,6-dibromopyrimidine) confirms stepwise reactivity .
Q. How can researchers adapt this compound for synthesizing pyrimidine-based boronate derivatives?
- Alternative routes :
- Protecting-group strategy : Remove benzyloxy groups via hydrogenolysis (H₂/Pd-C) before functionalizing position 6.
- Cross-coupling : Use Suzuki-Miyaura coupling with pre-synthesized 6-boronic acid derivatives (e.g., from 2,4,6-tribromopyrimidine) .
- Validation : Characterize intermediates via ¹¹B NMR or X-ray crystallography to confirm boron incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
